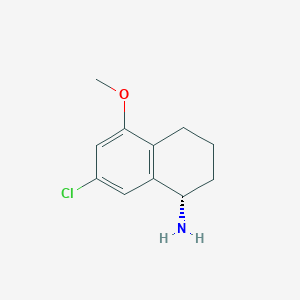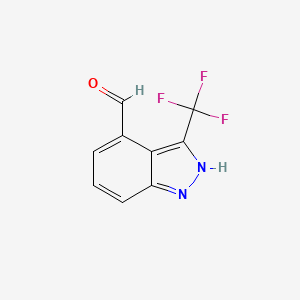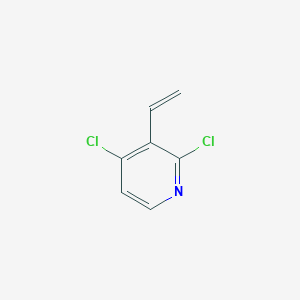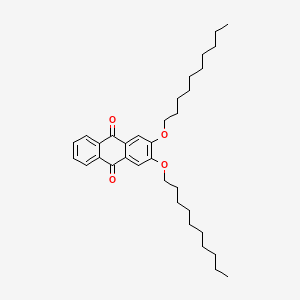![molecular formula C18H4F6O6 B13127093 6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone is an organic compound with the chemical formula C18H4F6O6. It is a white or off-white solid that is insoluble in common solvents . This compound is an important intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone involves the reaction of biphenyl ether diol with difluoromethylbenzene . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled conditions, including specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.
Applications De Recherche Scientifique
6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Researchers use it to study the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound is used as a catalyst in various chemical reactions.
Bis(trifluoromethyl)tetrasulfane: Known for its applications in trifluoromethylthiolation reactions.
Uniqueness
6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone is unique due to its specific structure and the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity.
Propriétés
Formule moléculaire |
C18H4F6O6 |
|---|---|
Poids moléculaire |
430.2 g/mol |
Nom IUPAC |
6-[1,3-dioxo-6-(trifluoromethyl)-2-benzofuran-5-yl]-4-(trifluoromethyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C18H4F6O6/c19-17(20,21)10-4-8-7(13(25)29-14(8)26)3-6(10)5-1-9-12(16(28)30-15(9)27)11(2-5)18(22,23)24/h1-4H |
Clé InChI |
LZGIGYVLIXNAAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)OC2=O)C(F)(F)F)C3=CC4=C(C=C3C(F)(F)F)C(=O)OC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)
![tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B13127033.png)
![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)





